
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Overview
Description
Scientific Research Applications
KME 4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its anti-inflammatory properties and its effects on cellular signaling pathways.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
KME 4 exerts its effects by inhibiting prostaglandin synthetase and 5-lipoxygenase . These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, KME 4 reduces the production of these mediators, thereby reducing inflammation. The molecular targets of KME 4 include the active sites of prostaglandin synthetase and 5-lipoxygenase, where it binds and inhibits their activity .
Future Directions
Biochemical Analysis
Biochemical Properties
KME-4 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of KME-4 is with the interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK1 and IRAK4. These kinases are essential components of the innate immune response and are involved in the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). KME-4 inhibits the activity of both IRAK1 and IRAK4, thereby suppressing the NF-κB signaling pathway . This inhibition is significant because overactivity of NF-κB is implicated in various inflammatory and autoimmune diseases.
Cellular Effects
KME-4 exerts several effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, KME-4 inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines . This effect is crucial in controlling excessive inflammatory responses. Additionally, KME-4 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in leukemic cells, KME-4 inhibits the function of leukemic stem/progenitor cells, thereby reducing their proliferation and promoting differentiation . This effect is particularly relevant in the context of hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).
Molecular Mechanism
The molecular mechanism of KME-4 involves its binding interactions with IRAK1 and IRAK4. By inhibiting these kinases, KME-4 disrupts the signaling cascade that leads to the activation of NF-κB . This inhibition prevents the transcription of genes involved in inflammatory responses. Additionally, KME-4 has been shown to affect other signaling pathways, such as the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which converge on NF-κB . The dual inhibition of IRAK1 and IRAK4 by KME-4 provides a more comprehensive suppression of these pathways, making it a potent anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of KME-4 have been observed to change over time. Studies have shown that KME-4 is stable under various conditions and maintains its inhibitory activity over extended periods . The long-term effects of KME-4 on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to KME-4 can lead to sustained suppression of inflammatory responses and a reduction in leukemic cell proliferation . These findings suggest that KME-4 has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of KME-4 vary with different dosages in animal models. Studies have shown that low to moderate doses of KME-4 effectively inhibit the activity of IRAK1 and IRAK4, leading to a reduction in inflammatory responses and leukemic cell proliferation . At higher doses, KME-4 may exhibit toxic or adverse effects. For instance, high doses of KME-4 have been associated with hepatotoxicity and other adverse effects in animal models . Therefore, careful dosage optimization is essential for the therapeutic use of KME-4.
Metabolic Pathways
KME-4 is involved in several metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors involved in the NF-κB signaling pathway, such as IRAK1 and IRAK4 . Additionally, KME-4 affects metabolic flux and metabolite levels by modulating the activity of these enzymes. The inhibition of IRAK1 and IRAK4 by KME-4 leads to a decrease in the production of pro-inflammatory cytokines and other metabolites associated with inflammation .
Transport and Distribution
The transport and distribution of KME-4 within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that KME-4 is efficiently transported into cells, where it accumulates in the cytoplasm and interacts with its target enzymes . The distribution of KME-4 within tissues is influenced by its binding to plasma proteins and other cellular components. This binding affects the localization and accumulation of KME-4, thereby modulating its activity and function .
Subcellular Localization
KME-4 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK1 and IRAK4 . Additionally, KME-4 may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that KME-4 exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
KME 4 can be synthesized through a Wittig condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in hot dimethyl sulfoxide (DMSO) . The reaction involves the formation of a ylide intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods
The industrial production of KME 4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
KME 4 undergoes various chemical reactions, including:
Oxidation: KME 4 can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: KME 4 can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
PGS-IN-1: Another potent inhibitor of prostaglandin synthetase with similar anti-inflammatory properties.
IRAK1/4 inhibitors: Compounds that inhibit interleukin-1 receptor-associated kinase 1 and 4, which are involved in inflammatory signaling pathways.
Uniqueness of KME 4
KME 4 is unique in its dual inhibition of both prostaglandin synthetase and 5-lipoxygenase, making it highly effective in reducing inflammation . Its specific structure allows for potent inhibition of these enzymes, distinguishing it from other anti-inflammatory compounds.
properties
IUPAC Name |
(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYHQJPGCODSB-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83677-24-1 | |
| Record name | KME 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

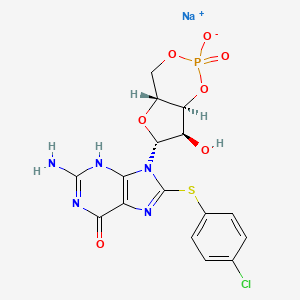
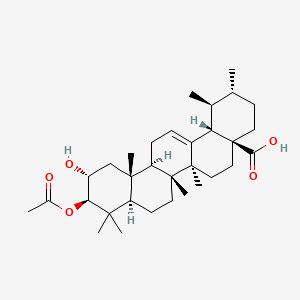
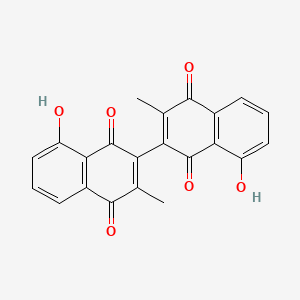

![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)
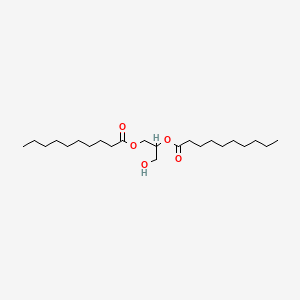
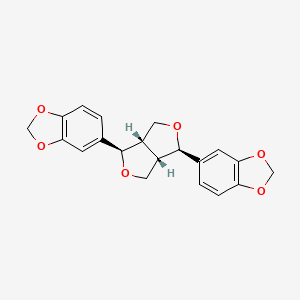
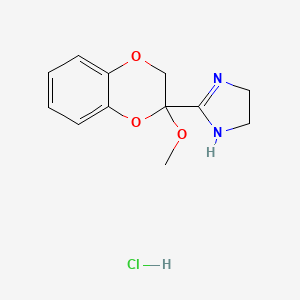

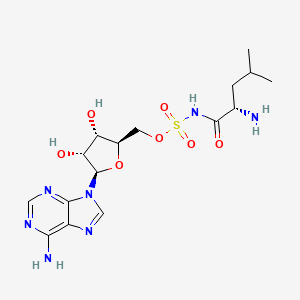

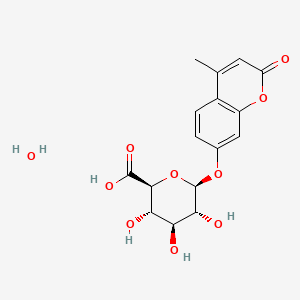

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)